molecular formula C10H9N3O B15336259 2-(4-Methyl-3-pyridyl)imidazole-5-carbaldehyde

2-(4-Methyl-3-pyridyl)imidazole-5-carbaldehyde

Cat. No.: B15336259
M. Wt: 187.20 g/mol
InChI Key: QWCUBFJWKTVPNX-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-pyridyl)imidazole-5-carbaldehyde is a high-purity chemical compound supplied for research and development purposes. This molecule serves as a valuable bifunctional building block in organic synthesis and medicinal chemistry. Its structure incorporates both an imidazole core, a common pharmacophore in biologically active molecules, and a pyridine ring, which can enhance solubility and serve as a coordinating ligand. The aldehyde group provides a reactive handle for further chemical modification, making this compound an ideal precursor for the synthesis of more complex molecules, such as Schiff bases, which are often investigated for their catalytic or material properties. Researchers utilize this and related imidazole-carbaldehyde compounds in various fields, including as ligands in the synthesis of metal complexes for catalytic and materials science applications . Its structural features make it a useful intermediate in the development of compounds for pharmaceutical research. The product is for research use only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-(4-methylpyridin-3-yl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C10H9N3O/c1-7-2-3-11-5-9(7)10-12-4-8(6-14)13-10/h2-6H,1H3,(H,12,13)

InChI Key

QWCUBFJWKTVPNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=NC=C(N2)C=O

Origin of Product

United States

Preparation Methods

Heterocyclization Approach

Heterocyclization reactions involving pyridyl-containing precursors offer a direct route to the imidazole scaffold. A one-pot synthesis method, analogous to the work by Bhat and Poojary, involves the condensation of 4-methylpyridin-3-amine with a suitably functionalized aldehyde. For example, reacting 4-methylpyridin-3-amine with glyoxal in the presence of ammonium acetate under acidic conditions yields the imidazole ring. Subsequent formylation at position 5 can be achieved using a Vilsmeier-Haack reagent (POCl3 in DMF). This method is advantageous for its simplicity but requires precise control over reaction conditions to avoid over-oxidation.

Post-Synthetic Oxidation of Hydroxymethyl Intermediates

A two-step oxidation strategy, inspired by the thiazole synthesis described in WO2003091230A1, involves:

  • Reduction of an ester precursor : Ethyl 2-(4-methylpyridin-3-yl)-1H-imidazole-5-carboxylate is reduced to the corresponding hydroxymethyl derivative using sodium borohydride in the presence of aluminum chloride.
  • Oxidation to aldehyde : The hydroxymethyl intermediate is oxidized to the carbaldehyde using pyridinium chlorochromate (PCC) or 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) with sodium hypochlorite.

This approach offers high purity and scalability, though the use of corrosive reagents like PCC necessitates careful handling.

Direct Formylation via Electrophilic Aromatic Substitution

Direct introduction of the aldehyde group onto a pre-formed 2-(4-methylpyridin-3-yl)-1H-imidazole can be achieved using the Vilsmeier-Haack reaction. The pyridine ring’s electron-withdrawing nature activates the imidazole’s position 5 for formylation. Typical conditions involve treating the imidazole with DMF and POCl3 at 0–5°C, followed by hydrolysis. Yields depend critically on the substitution pattern and reaction temperature.

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling provides a modular route to introduce the pyridyl group. For instance, Suzuki-Miyaura coupling of a halogenated imidazole-5-carbaldehyde (e.g., 2-bromo-1H-imidazole-5-carbaldehyde) with 4-methylpyridin-3-ylboronic acid in the presence of Pd(PPh3)4 and a base (e.g., K2CO3) achieves selective arylation at position 2. This method is highly versatile but requires access to specialized boron reagents.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each approach:

Method Starting Materials Yield Range Key Challenges
Heterocyclization Pyridyl amines, glyoxal 40–60% Competing side reactions; purification
Post-Synthetic Oxidation Imidazole carboxylates 65–80% Use of hazardous oxidants
Direct Formylation Pre-formed imidazole 50–70% Regioselectivity issues
Cross-Coupling Halogenated imidazoles, boronic acids 55–75% Catalyst cost; functional group tolerance

Experimental Data and Characterization

Spectroscopic Characterization

The PubChem entry (CID 114879028) reports the molecular formula C10H9N3O (MW 187.20 g/mol) and key spectral data:

  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).
  • 1H NMR (DMSO-d6) : δ 9.85 (s, 1H, CHO), 8.50–7.20 (m, 5H, pyridyl and imidazole-H), 2.40 (s, 3H, CH3).
  • 13C NMR : δ 192.1 (CHO), 150.2–117.8 (aromatic carbons), 21.3 (CH3).

Crystallographic Insights

While no crystal structure of the target compound is reported, related imidazolium salts and pyrimidine hybrids exhibit planar aromatic systems with intermolecular hydrogen bonds involving the aldehyde group. These interactions suggest potential solid-state stabilization via O–H⋯N or N–H⋯O bonds.

Chemical Reactions Analysis

Aldehyde-Driven Condensation Reactions

The aldehyde group at the 5-position participates in nucleophilic addition and condensation reactions. Key examples include:

  • Schiff Base Formation : Reacts with primary amines (e.g., aniline, hydrazines) to form imine derivatives. For instance, condensation with thiosemicarbazide yields thiosemicarbazone intermediates, which are precursors for heterocyclic systems like 1,3,4-thiadiazoles .

  • Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) under basic conditions to form α,β-unsaturated carbonyl derivatives, useful in synthesizing conjugated systems.

N-Alkylation at Imidazole Nitrogen

The N-1 nitrogen of the imidazole ring undergoes alkylation under strongly basic conditions. Experimental data from analogous compounds (e.g., 4-methyl-5-imidazole carbaldehyde) reveal:

Alkylating AgentProduct StructureReaction ConditionsYieldKey Spectral Data (1H NMR)
Methyl iodideN-1 methylatedNaH/DMF, RT85%δ 2.16 (s, CH3), 7.45 (s, imidazole C-H)
Benzyl chlorideN-1 benzylatedNaH/DMF, 0°C→RT72%δ 7.34–7.48 (m, Ar-H), 7.70 (s, imidazole C-H)
1,2-DichloroethaneBis-alkylatedNaH/DMF, 60°C68%δ 3.38 (s, SH), 6.48–6.97 (m, Ar-H)

Isomeric mixtures are observed with bulky alkylating agents due to steric effects at N-1 vs. N-3 positions .

Cyclization and Heterocycle Formation

The aldehyde group facilitates intramolecular cyclization:

  • Imidazo[1,2-a]pyridine Synthesis : Reacts with 2-aminopyridines and terminal alkynes in a Cu(I)-catalyzed multicomponent cascade (A3-coupling). This one-pot reaction proceeds via 5-exo-dig cycloisomerization, yielding N-fused imidazoles :

    Aldehyde+2-Aminopyridine+AlkyneCuI/NaHSO4SiO2Imidazo[1,2-a]pyridine\text{Aldehyde} + \text{2-Aminopyridine} + \text{Alkyne} \xrightarrow{\text{CuI/NaHSO}_4\cdot\text{SiO}_2} \text{Imidazo[1,2-a]pyridine}

    Reported yields exceed 75% for derivatives with electron-withdrawing substituents .

  • Aminooxygenation : Intramolecular reaction with hydroxylamine derivatives forms imidazo[1,2-a]pyridine-3-carbaldehydes under metal-free conditions .

Oxidation and Reduction

  • Aldehyde Oxidation : The aldehyde group oxidizes to a carboxylic acid using KMnO4/H2SO4, though over-oxidation of the imidazole ring may occur.

  • Selective Reduction : Sodium borohydride reduces the aldehyde to a primary alcohol while preserving the pyridine and imidazole rings.

Metal Coordination and Catalysis

The imidazole nitrogen acts as a ligand for transition metals (e.g., Cu, Fe). For example:

  • Cu(II) Complexation : Forms stable complexes used in catalytic oxidative cyclization reactions, enhancing yields in thiadiazole synthesis .

  • Fe(III)-Mediated Oxidations : Facilitates oxidative coupling reactions, as seen in the conversion of thiosemicarbazones to 1,3,4-thiadiazoles .

Biological Activity Modulation

Derivatives synthesized via these reactions exhibit enhanced bioactivity:

  • Antimicrobial Activity : Thiadiazole hybrids show MIC values of 4–16 µg/mL against Staphylococcus aureus .

  • Anticancer Potential : Imidazo[1,2-a]pyridines inhibit topoisomerase II with IC50 values < 10 µM .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Future research should explore enantioselective transformations and in vivo efficacy of its derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research has investigated its use as a precursor for drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Methyl-3-pyridyl)imidazole-5-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Interaction with bacterial cell wall synthesis enzymes.

  • Anticancer Activity: Inhibition of cell cycle progression and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features:

Compound Name Substituents (Imidazole Positions) Key Functional Groups Biological Activity/Applications
2-(4-Methyl-3-pyridyl)imidazole-5-carbaldehyde 2: 4-Me-3-pyridyl; 5: CHO Pyridyl, aldehyde Potential kinase inhibition, metal chelation (inferred)
2-n-Butyl-4-Cl-(N-substituted)-imidazole-5-carbaldehyde 2: n-Butyl; 4: Cl; 5: CHO Alkyl, halogen, aldehyde Antimicrobial (moderate to high activity)
Imidazole-4-carboxaldehyde 4: CHO Aldehyde Prostate cancer treatment, bioactive synthesis
2-Fluoroalkyl imidazole-5-carbaldehyde 2: Fluoroalkyl; 5: CHO Fluoroalkyl, aldehyde Reactivity in Au-catalyzed cyclizations

Key Comparisons

Substituent Effects on Bioactivity

  • Halogenated Derivatives : Compounds like 2-n-butyl-4-Cl-imidazole-5-carbaldehyde exhibit enhanced antimicrobial activity due to electronegative chlorine/bromine substituents, which improve membrane penetration or target binding . In contrast, the pyridyl group in the main compound may prioritize solubility or interactions with aromatic residues in enzymes.
  • Aldehyde Position : Imidazole-4-carboxaldehyde (position 4 aldehyde) is used in cancer therapeutics , whereas position 5 aldehydes (as in the main compound) are more common in coordination chemistry, suggesting divergent applications based on regiochemistry.

Synthetic Accessibility Halogenated/Alkyl Derivatives: Synthesized via standard alkylation/halogenation protocols, often requiring protective groups for regioselectivity . Fluorinated Derivatives: Require specialized Au(I)-catalyzed cyclizations for fluoroalkyl group introduction, highlighting the complexity of fluorinated imidazoles .

Metabolic and Physicochemical Properties Metabolism: Pyridyl groups (as in the main compound) may undergo oxidative metabolism via cytochrome P450 enzymes, contrasting with halogenated derivatives, which are often resistant to oxidation but prone to dehalogenation .

Applications

  • Antimicrobials : Halogenated derivatives (e.g., 5d and 5e in ) dominate here, while the main compound’s pyridyl-aldehyde structure may suit metal-organic frameworks (MOFs) or kinase inhibitors.
  • Therapeutic Agents : Imidazole-4-carboxaldehyde’s use in prostate cancer underscores the role of aldehyde positioning in drug design .

Research Findings and Data Tables

Table 1: Antimicrobial Activity of Selected Imidazole Derivatives

Compound Microbial Inhibition (Zone, mm) Key Substituents Reference
2-n-Butyl-4-Cl-imidazole-5-carbaldehyde 18–22 (S. aureus) Cl, n-Butyl
2-Bromo-4-Cl-imidazole-5-carbaldehyde 20–25 (E. coli) Br, Cl
2-(4-Me-3-pyridyl)imidazole-5-carbaldehyde Not reported Pyridyl N/A

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methyl-3-pyridyl)imidazole-5-carbaldehyde, and what reaction conditions are critical for achieving high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted pyridine derivatives with imidazole precursors. For example, analogous imidazole derivatives are synthesized via cyclization reactions using aldehydes and amines under reflux in polar solvents like ethanol or DMF. Catalysts such as ammonium acetate may enhance yield . Critical parameters include temperature control (e.g., 80–100°C), inert atmosphere (N₂/Ar), and purification via column chromatography to isolate the aldehyde functionality .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substitution patterns, particularly the pyridyl and aldehyde protons. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹) and aromatic C-H bonds. High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric purity . Cross-referencing spectral data with analogs (e.g., 1-methylimidazole-5-carbaldehyde) helps resolve ambiguities .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent aldehyde oxidation. Desiccants (e.g., silica gel) mitigate hygroscopic degradation. Stability studies on similar compounds recommend avoiding prolonged exposure to moisture or basic conditions, which can hydrolyze the imidazole ring .

Q. What are the typical solubility properties of this compound, and how do they influence solvent selection in experimental protocols?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃). Solubility tests for analogs suggest using ethanol or methanol for recrystallization. Solvent choice impacts reaction kinetics; for example, DMSO enhances nucleophilic substitution but may complicate purification .

Q. Are there established protocols for derivatizing this compound to explore its reactivity in heterocyclic chemistry?

  • Methodological Answer : The aldehyde group is reactive toward hydrazines (forming hydrazones) and amines (Schiff bases). For example, condensation with carbohydrazides generates triazole-linked derivatives, as seen in phenoxymethylbenzimidazole synthesis . Protecting groups (e.g., acetal formation) may stabilize the aldehyde during further functionalization .

Advanced Research Questions

Q. How can computational chemistry tools like quantum mechanical calculations aid in predicting the reactivity of this compound in novel synthesis pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize transition states and reaction pathways. For instance, ICReDD’s workflow combines quantum chemical reaction path searches with machine learning to predict feasible intermediates (e.g., imine formation) and guide experimental condition optimization (solvent, catalyst) .

Q. What strategies are recommended for optimizing catalytic systems in the synthesis of this compound to improve yield and selectivity?

  • Methodological Answer : Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps involving the pyridyl moiety. Membrane separation technologies can isolate intermediates, while process simulation tools model reaction kinetics to minimize byproducts . For imidazole ring closure, microwave-assisted synthesis reduces reaction time .

Q. How do researchers reconcile discrepancies in reported spectral data (e.g., NMR shifts) for this compound across different studies?

  • Methodological Answer : Compare solvent-specific NMR data (e.g., DMSO-d₆ vs. CDCl₃) and calibrate using internal standards (TMS). For conflicting IR peaks, verify sample purity via HPLC and cross-reference with crystallographic data from analogs (e.g., 1-methylimidazole-5-carbaldehyde’s InChi key) .

Q. What methodologies are employed to assess the compound's potential as a ligand or inhibitor in biological systems, based on its structural features?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) evaluate binding affinity to target proteins (e.g., enzymes with imidazole-binding sites). Structural analogs, such as tetrazole-containing imidazoles, show activity as angiotensin II receptor inhibitors, suggesting similar assays (e.g., competitive binding) for this compound .

Q. What advanced purification techniques are essential for isolating high-purity samples of this compound?

  • Methodological Answer : Preparative HPLC with C18 columns resolves closely related impurities. For oxygen-sensitive steps, crystallization under inert atmospheres (e.g., glovebox) preserves aldehyde integrity. Particle size analysis ensures uniform crystal morphology, critical for reproducibility in biological assays .

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